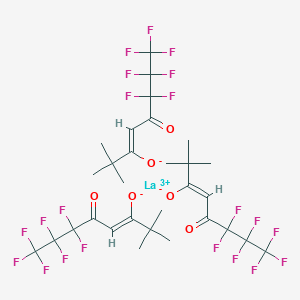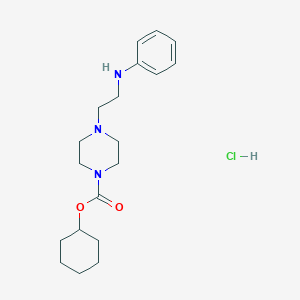
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and drug discovery. This compound is commonly referred to as PACE or PHCCC and is a potent allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). In
作用机制
PACE acts as a positive allosteric modulator of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. PACE enhances the activity of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride, leading to increased inhibition of neurotransmitter release and decreased neuronal excitability.
生化和生理效应
The activation of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride by PACE has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, a neurotransmitter that is implicated in various neurological disorders. PACE can also increase the release of GABA, an inhibitory neurotransmitter that can reduce neuronal excitability. Additionally, PACE has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using PACE in lab experiments is its potency and selectivity for 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride. This allows for precise modulation of neuronal activity and neurotransmitter release. However, PACE is a relatively new compound, and its long-term effects and potential toxicity are not well understood. Additionally, the synthesis of PACE can be challenging and requires specialized equipment and expertise.
未来方向
There are several future directions for research on PACE. One area of interest is the development of more potent and selective modulators of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride. Additionally, further studies are needed to investigate the long-term effects and potential toxicity of PACE. Another area of interest is the investigation of PACE as a potential treatment for various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Finally, the development of more efficient and scalable synthesis methods for PACE could facilitate its use in drug discovery and development.
合成方法
The synthesis of PACE involves the reaction of 4-(2-anilinoethyl)piperazine-1-carboxylic acid with cyclohexyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to produce the hydrochloride salt. This method has been optimized and modified by various researchers to improve the yield and purity of the final product.
科学研究应用
PACE has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. PACE has also been investigated as a potential treatment for pain and inflammation.
属性
CAS 编号 |
19564-18-2 |
|---|---|
产品名称 |
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride |
分子式 |
C19H30ClN3O2 |
分子量 |
367.9 g/mol |
IUPAC 名称 |
cyclohexyl 4-(2-anilinoethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H29N3O2.ClH/c23-19(24-18-9-5-2-6-10-18)22-15-13-21(14-16-22)12-11-20-17-7-3-1-4-8-17;/h1,3-4,7-8,18,20H,2,5-6,9-16H2;1H |
InChI 键 |
FZQWBPPGQULUOO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCNC3=CC=CC=C3.Cl |
规范 SMILES |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCNC3=CC=CC=C3.Cl |
其他 CAS 编号 |
19564-18-2 |
同义词 |
4-(2-Anilinoethyl)-1-piperazinecarboxylic acid cyclohexyl ester hydroc hloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



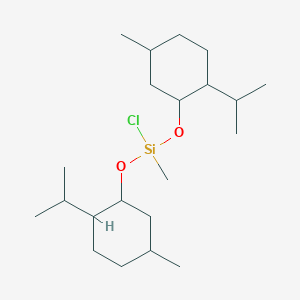
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
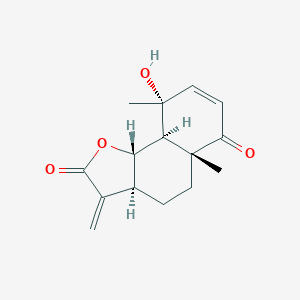
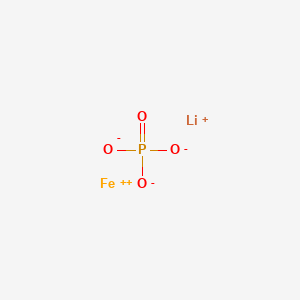
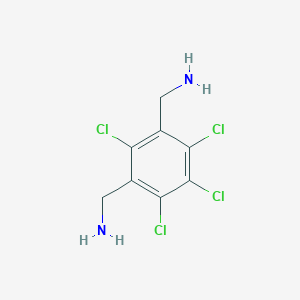
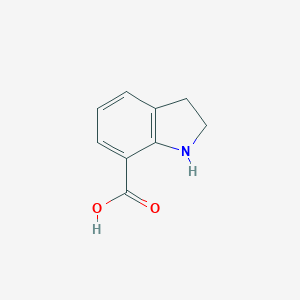
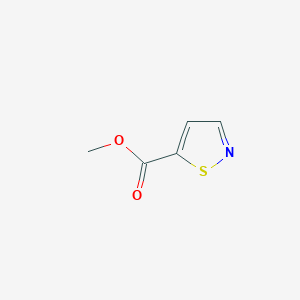
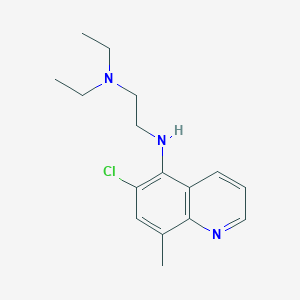
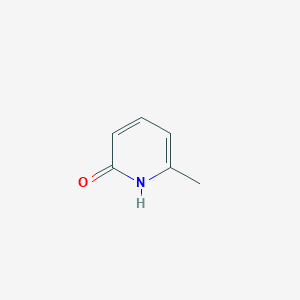
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)


